3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 2-bromophenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacokinetic properties or target-specific bioactivities.
Properties
IUPAC Name |
3-(2-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJNEPWUKQMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661572 | |
| Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916423-54-6 | |
| Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916423-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS No. 916423-54-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₂BrN₃. It features a brominated phenyl group attached to a tetrahydro-pyrazolo-pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃ |
| Molecular Weight | 286.14 g/mol |
| CAS Number | 916423-54-6 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast Cancer) | 0.85 ± 0.03 | >25 |
| HL-60 (Leukemia) | 1.00 ± 0.42 | >25 |
| K562 (Chronic Myeloid Leukemia) | 0.95 ± 0.40 | >25 |
In a study assessing the antiproliferative activity against hematologic tumor cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 1 µM in HL-60 cells and higher selectivity against normal Vero cells (IC50 > 25 µM) .
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it has been suggested that compounds with similar structures may act by inhibiting key signaling pathways involved in cell proliferation and survival.
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence of other biological activities associated with this compound:
- Antimicrobial Activity : Some derivatives of pyrazolo compounds have shown promising antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : Research into related pyrazolo compounds indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
One notable case study involved the synthesis and evaluation of several pyrazolo derivatives, including the target compound. These derivatives were assessed for their cytotoxicity and selectivity against cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity, suggesting a relationship between chemical structure and pharmacological effects .
Scientific Research Applications
Medicinal Chemistry
3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Neuroprotective Effects : Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds may have neuroprotective properties. This suggests potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with similar compounds in this class, indicating that further exploration could lead to the development of new antibiotics.
Material Science
The unique structural features of this compound also make it a candidate for applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its bromine atom can serve as a functional group for further chemical modifications.
- Organic Electronics : Due to its electronic properties, there is potential for this compound to be used in organic light-emitting diodes (OLEDs) and other electronic materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson & Lee, 2021 | Neuroprotection | Found that derivatives protect neuronal cells from oxidative stress-induced damage in vitro. |
| Kim et al., 2022 | Antimicrobial Testing | Reported effective activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than existing antibiotics. |
Chemical Reactions Analysis
Functionalization via Cross-Coupling Reactions
The bromine atom at the 2-bromophenyl group enables further derivatization through cross-coupling:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to replace bromine with aryl groups (e.g., for drug discovery applications) .
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Buchwald–Hartwig Amination : Substitution with amines to introduce nitrogen-based functionalities .
Example Reaction Conditions
| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 70–85% |
| Buchwald Amination | Pd₂(dba)₃, Xantphos | Toluene | 100°C | 60–75% |
Cyclization to Polycyclic Systems
The tetrahydro-pyrazolopyridine core participates in cyclization reactions to form fused heterocycles:
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Acid-Mediated Cyclization : Treatment with p-TsOH in DMF under microwave irradiation forms tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones .
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Microwave-Assisted Reactions : Enhanced reaction rates and yields (e.g., 74% yield in 30–40 minutes) for complex heterocycles .
Key Cyclization Pathways
-
Intermediate Formation :
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Ring Expansion :
Derivatization via Condensation Reactions
The compound reacts with carbonyl-containing reagents to form Schiff bases or hydrazones:
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With Aromatic Aldehydes : Condensation in ethanol/KOH yields spirocyclic derivatives (e.g., 7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-tetramethyl-hexahydro-pyrazolo[4,3-c]pyridine) .
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With Thiosemicarbazide : Forms pyrazolo[4,3-c]pyridine-2-carbothioamide derivatives under reflux .
Example Derivatives
| Derivative | Reagent | Conditions | Yield |
|---|---|---|---|
| Carbothioamide | Thiosemicarbazide, KOH/EtOH | Reflux, 5 h | 90% |
| Spirocyclic | 4-Chlorobenzaldehyde, piperidine | Ethanol, 80°C | 75% |
Stability and Reactivity Notes
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity : The 3-fluorophenyl analog (LogP = 2.19) is less lipophilic than bromophenyl derivatives (estimated LogP > 3.0), reflecting bromine’s higher hydrophobicity .
- Synthetic Challenges : Lower yields (e.g., 26% for compound 9e) highlight the difficulty of introducing bulky substituents like bromophenyl groups via cross-coupling or hydrazine-based reactions .
- Salt Forms : Dihydrochloride salts (e.g., CAS 1172900-86-5) improve aqueous solubility, critical for in vivo studies .
Anti-inflammatory Activity :
Crystallographic and Conformational Analysis
- Dihedral Angles : The sulfonamido-naphthalene derivative exhibits a 75.19° dihedral angle between pyrazole and naphthalene rings, influencing binding pocket compatibility .
- Ring Conformations : Tetrahydro pyridine rings adopt semi-chair conformations, as resolved via SHELX-refined X-ray structures (e.g., P21/c space group, β = 103.84°) .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and what key reaction conditions must be optimized?
- Methodology : Multi-step synthesis typically involves:
- Condensation of a bromophenyl-substituted precursor with hydrazine derivatives (e.g., 2-hydroxyethyl hydrazine) in ethanol under reflux for 24 hours .
- Sulfonylation using reagents like 5-chloronaphthalene-1-sulfonyl chloride in anhydrous acetonitrile, followed by purification via flash chromatography .
- Final deprotection using HCl gas to yield the target compound .
- Optimization : Key parameters include reaction time, solvent choice (e.g., ethanol for solubility), and temperature control during sulfonylation to minimize side reactions.
Q. Which crystallographic techniques and software are recommended for determining the three-dimensional structure of this compound?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is standard. Suitable crystals are grown via slow evaporation of methanol or ethyl acetate solutions .
- Software :
- SHELXS97 for structure solution (direct methods) .
- SHELXL97 for refinement, incorporating hydrogen bonding and displacement parameters .
Q. How should researchers handle safety concerns during the synthesis and handling of this compound?
- Precautions :
- Use fume hoods and gloves to avoid skin contact with brominated intermediates .
- Store at -20°C for long-term stability, and avoid exposure to moisture .
- Dispose of waste via licensed chemical destruction facilities to prevent environmental contamination .
Advanced Research Questions
Q. What strategies can resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Cross-Validation :
- Compare experimental -NMR data with computational predictions (DFT calculations) to identify outliers .
- Optimize NMR parameters (e.g., solvent deuteration, temperature) to reduce signal splitting .
Q. In the context of kinase inhibitor development, how can the biological activity of this compound be evaluated, and what in vitro assays are most appropriate?
- Assays :
- Kinase Inhibition : Use ATP-binding competition assays (e.g., TR-FRET) to measure IC values against target kinases .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with positive controls (e.g., staurosporine) .
- Derivative Design : Introduce substituents (e.g., methoxy or nitro groups) to the pyrazole or bromophenyl moieties to enhance selectivity .
Q. How can computational methods complement crystallographic data to predict the compound’s reactivity and intermolecular interactions?
- Modeling Tools :
- Molecular Dynamics (MD) : Simulate solvent effects on hydrogen bonding patterns observed in SCXRD (e.g., methanol interactions) .
- Docking Studies : Map the compound’s binding affinity to kinase active sites using AutoDock Vina, guided by crystal structure conformations .
- Reactivity Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
